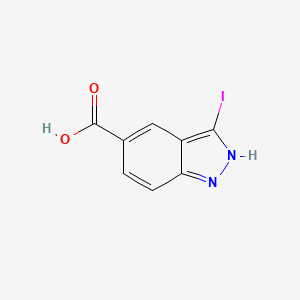

Ácido 3-yodo-1H-indazol-5-carboxílico

Descripción general

Descripción

3-Iodo-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Iodo-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ácido 3-yodo-1H-indazol-5-carboxílico: Aplicaciones en Investigación Científica

Investigación Oncológica: Los derivados de indazol se han estudiado por su potencial en el tratamiento del cáncer. Por ejemplo, ciertos compuestos han demostrado eficacia contra líneas celulares de colon y melanoma debido a su capacidad para inhibir el crecimiento celular .

Agentes Antiinflamatorios: Algunos derivados de indazol han demostrado efectos antiinflamatorios significativos, comparables a fármacos estándar como la indometacina, al reducir el edema de la pata en modelos experimentales .

Química Sintética: Los indazoles son estructuras clave en la química sintética, con diversos enfoques sintéticos que se están desarrollando para crear estructuras basadas en indazol para una mayor exploración farmacológica .

Safety and Hazards

The safety information for “3-Iodo-1H-indazole-5-carboxylic acid” indicates that it may be harmful if swallowed or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, they can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways due to their interaction with different kinases . These pathways can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in cell metabolism .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

Indazole derivatives are known to have various biologically vital properties, including anticancer, antimicrobial, and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Iodo-1H-indazole-5-carboxylic acid. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets and its subsequent effects can be influenced by various factors, including pH, temperature, and the presence of other molecules in the environment .

Análisis Bioquímico

Biochemical Properties

3-Iodo-1H-indazole-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect downstream signaling pathways, leading to alterations in cellular functions. Additionally, 3-Iodo-1H-indazole-5-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can further influence biochemical reactions within the cell .

Cellular Effects

The effects of 3-Iodo-1H-indazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, 3-Iodo-1H-indazole-5-carboxylic acid can induce changes in cell cycle progression and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 3-Iodo-1H-indazole-5-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt downstream signaling pathways, leading to changes in cellular functions. Additionally, 3-Iodo-1H-indazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Iodo-1H-indazole-5-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to 3-Iodo-1H-indazole-5-carboxylic acid has been shown to induce changes in cellular function, such as alterations in cell cycle progression and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 3-Iodo-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, 3-Iodo-1H-indazole-5-carboxylic acid can induce toxic effects, such as oxidative stress and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt key cellular processes and induce cellular damage. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .

Metabolic Pathways

3-Iodo-1H-indazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes involved in oxidative stress responses, leading to the production of reactive oxygen species (ROS). Additionally, 3-Iodo-1H-indazole-5-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 3-Iodo-1H-indazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving specific transporters that recognize and bind to the compound. Once inside the cell, 3-Iodo-1H-indazole-5-carboxylic acid can interact with binding proteins that facilitate its distribution to specific cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-Iodo-1H-indazole-5-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, by targeting signals and post-translational modifications. For instance, 3-Iodo-1H-indazole-5-carboxylic acid can be phosphorylated or acetylated, which can influence its localization and activity within the cell. These modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes .

Propiedades

IUPAC Name |

3-iodo-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZNTIADYAHDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646257 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-46-0 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

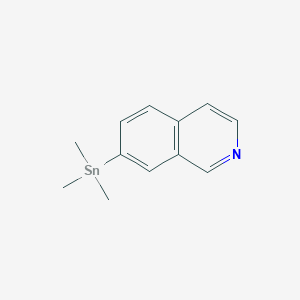

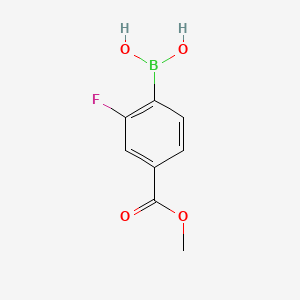

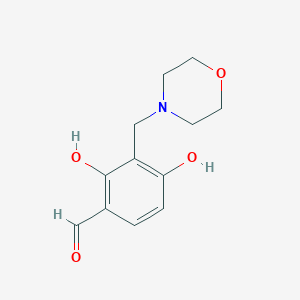

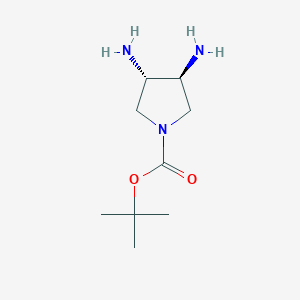

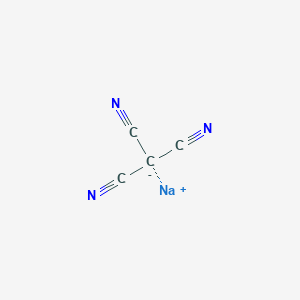

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

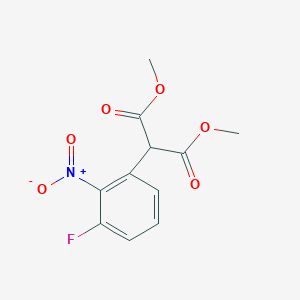

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)